5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Overview
Description
5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is a biochemical used for proteomics research . It has a molecular formula of C14H21N3O4 and a molecular weight of 295.33 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is noted that similar compounds have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles . The synthesis involves a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 295.33 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Hydrogen-bonded Structures
Research by Trilleras et al. (2008) explored hydrogen-bonded structures in compounds related to 5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate. Their study highlighted the impact of minor changes in substituents on hydrogen-bonded structures, revealing the structural complexity and potential applications of such compounds in molecular engineering and design (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).
Reactivity and Synthesis
Mironovich and Shcherbinin (2014) studied the synthesis and reactivity of compounds structurally similar to this compound. This work contributes to understanding the chemical behavior of such compounds, which is crucial for their application in various fields of chemistry (Mironovich & Shcherbinin, 2014).
Crystal and Molecular Structure Analysis
Çolak et al. (2021) focused on the synthesis and crystal structure characterization of compounds closely related to the target molecule. Their work, involving X-ray crystallographic analysis, provides insights into the molecular structure, which is essential for predicting and understanding the behavior of these compounds in different scientific applications (Çolak, Karayel, Buldurun, & Turan, 2021).
Synthesis of Novel Derivatives
Ivanov et al. (2017) investigated the synthesis of novel derivatives of pyrazolo[5,1-c][1,2,4]triazines, which are structurally similar to the compound . This research is crucial for expanding the range of derivatives and understanding their potential applications (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Cross-Coupling Reactions
Arbačiauskienė et al. (2011) explored the use of related compounds in cross-coupling reactions. This study is significant for the field of organic synthesis, demonstrating the versatility of suchcompounds in creating complex molecular structures (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Potential as Protein Kinase Inhibitors
Vilkauskaitė et al. (2013) discussed the synthesis of 3-(2-pyridyl)-6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines, highlighting their potential as inhibitors of protein kinases. This research suggests possible biomedical applications of these compounds in drug discovery and development (Vilkauskaitė, Schaaf, Šačkus, Kryštof, & Holzer, 2013).
Regioselectivity in Synthesis
Martins et al. (2012) studied the regioselectivity in the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. Understanding regioselectivity is crucial for the targeted synthesis of complex molecules, which can have significant implications in various scientific domains (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, Zanatta, & Bonacorso, 2012).
Synthesis and Neuropharmacology
Yogeeswari et al. (2013) conducted a study on tetrahydropyrido-pyrazoles, including synthesis and neuropharmacological screening. This research provides valuable insights into the potential use of these compounds in treating neuropathic pain, suggesting their relevance in pharmaceutical research (Yogeeswari, Sharma, Samala, Gangadhar, Karthick, Mallipeddi, Semwal, & Sriram, 2013).
properties
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-8-17(7-6-10(9)15-16-11)13(19)21-14(2,3)4/h5-8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEGNBXLLFAJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649327 | |
Record name | 5-tert-Butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
518990-23-3 | |
Record name | 5-tert-Butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butyl 3-ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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